

Application Note & Protocol: Quantification of 4''-Hydroxyisojasminin using a Validated HPLC-UV Method

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Compound of Interest

Compound Name: 4''-Hydroxyisojasminin

Cat. No.: B162026

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is a compound of interest found in certain plant species, notably within the *Jasminum* genus. Its potential pharmacological activities necessitate a reliable and accurate analytical method for quantification in various matrices, including plant extracts and biological samples. This document provides a detailed protocol for the quantification of **4''-Hydroxyisojasminin** using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is designed to be robust, specific, and suitable for routine quality control and research applications.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **4''-Hydroxyisojasminin** from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic solvent. Quantification is performed by detecting the absorbance of the analyte at a specific wavelength using a UV detector. The concentration of **4''-Hydroxyisojasminin** in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Materials and Reagents

- **4''-Hydroxyisojasminin** reference standard (>98% purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- Formic acid (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

- Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: Acetonitrile
- Gradient Elution:

| Time (min) | % A | % B |
|------------|-----|-----|
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |

| 40 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10 µL
- UV Detection Wavelength: 254 nm

Experimental Protocols

5.1. Preparation of Standard Solutions

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **4''-Hydroxyisojasminin** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

5.2. Sample Preparation (from Plant Material)

- Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.
- Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in 5 mL of methanol.
- Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, focusing on linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).^{[1][2]}

6.1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of **4''-Hydroxyisojasminin**.

6.2. Accuracy

Accuracy was determined by a recovery study. A known amount of **4''-Hydroxyisojasminin** was spiked into a pre-analyzed sample at three different concentration levels (low, medium, and high). The recovery percentage was then calculated.

6.3. Precision

Precision was assessed by analyzing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).

6.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Linearity Data for **4''-Hydroxyisojasminin** Quantification

| Concentration (µg/mL) | Mean Peak Area (n=3) |
|-----------------------------------|----------------------|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | $y = 15234x - 12.5$ |
| Correlation Coefficient (r^2) | 0.9998 |

Table 2: Accuracy and Precision Data for 4"-Hydroxyisojasminin

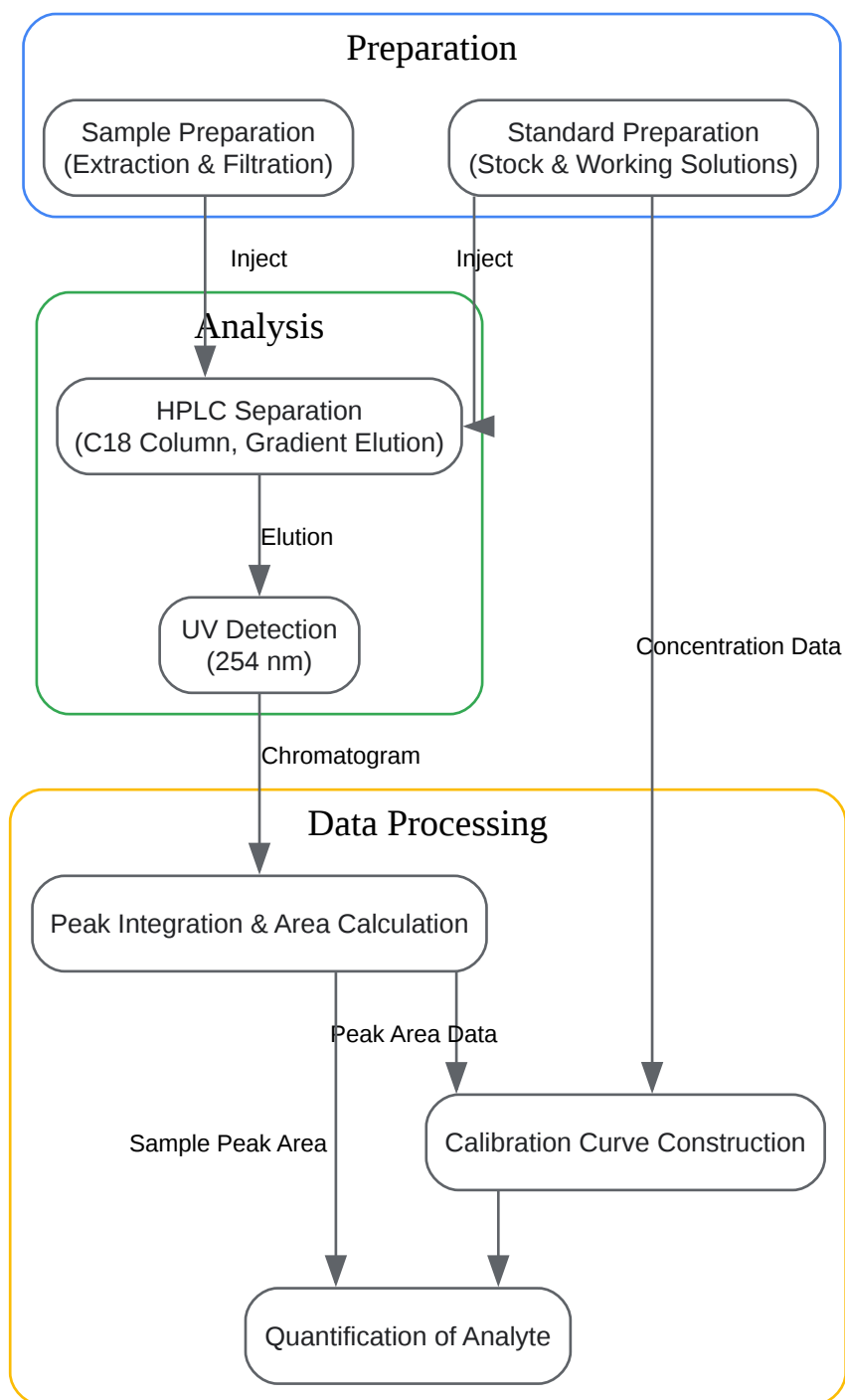
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean \pm SD, n=3) | Recovery (%) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |
|------------------------------|--|--------------|---------------------------------|--------------------------------------|
| 5 | 4.95 \pm 0.09 | 99.0 | 1.8 | 2.5 |
| 25 | 25.2 \pm 0.38 | 100.8 | 1.5 | 2.1 |
| 75 | 74.5 \pm 1.12 | 99.3 | 1.5 | 2.3 |

Table 3: LOD and LOQ for 4"-Hydroxyisojasminin

| Parameter | Value |
|-------------------------------|-----------|
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |

Visualizations

Experimental Workflow for HPLC-UV Quantification

[Click to download full resolution via product page](#)Caption: Workflow for the quantification of **4''-Hydroxyisojasminin** by HPLC-UV.

Conclusion

The developed HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of **4"-Hydroxyisojasminin** in plant extracts. The method is suitable for routine analysis and can be applied in quality control and research settings to support the development of products containing this compound. The validation results demonstrate that the method meets the requirements for a quantitative analytical procedure.

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References

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